N-Tetradecyl-D29 alcohol

Vue d'ensemble

Description

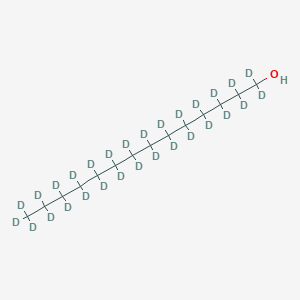

N-Tetradecyl-D29 alcohol, also known as 1-Tetradecanol-D29, is a stable isotope-labeled compound with the molecular formula C14D29HO. It is a long-chain fatty alcohol that is commonly used in various scientific research applications due to its unique properties. The compound is characterized by the presence of deuterium atoms, which replace the hydrogen atoms in the molecule, making it useful for studies involving isotopic labeling.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-Tetradecyl-D29 alcohol typically involves the deuteration of tetradecanol. This process can be achieved through catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions of temperature and pressure to ensure complete deuteration of the tetradecanol molecule.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. The final product is then purified through distillation or chromatography to obtain high-purity this compound suitable for research and industrial applications.

Analyse Des Réactions Chimiques

Dehydration to Alkenes

Under acidic conditions (e.g., H₂SO₄, 170°C), N-Tetradecyl-D29 alcohol undergoes bimolecular elimination (E2) to form 1-tetradecene-D29 as the major product . The reaction proceeds via protonation of the hydroxyl group, converting it into a better leaving group (H₂O), followed by base-assisted deprotonation of a β-hydrogen and simultaneous C-O bond cleavage.

| Condition | Mechanism | Product | Byproduct | Notes |

|---|---|---|---|---|

| H₂SO₄, 170°C | E2 | 1-Tetradecene-D29 | H₂O | Favored for primary alcohols . |

Oxidation to Carboxylic Acids

Primary alcohols like this compound oxidize to tetradecanoic acid-D29 under strong oxidizing conditions (e.g., KMnO₄, H⁺) . Kinetic isotope effects (KIE) from deuterium substitution may reduce reaction rates compared to non-deuterated analogs . Mild conditions yield the aldehyde intermediate (tetradecanal-D29 ), though further oxidation typically dominates.

| Oxidizing Agent | Product | Conditions | Notes |

|---|---|---|---|

| KMnO₄, H⁺ | Tetradecanoic acid-D29 | Aqueous, heat | Deuterium may slow oxidation rate . |

Esterification

This compound reacts with carboxylic acids (e.g., acetic acid) under acid catalysis (H₂SO₄) to form esters (e.g., tetradecyl acetate-D29 ) . The reaction equilibrates, requiring excess acid or removal of water to drive completion.

| Acid Catalyst | Carboxylic Acid | Product | Equilibrium Shift Method |

|---|---|---|---|

| H₂SO₄ | CH₃COOH | Tetradecyl acetate-D29 | Dean-Stark trap |

Hydrogen Halide (HX) Reaction

This compound reacts with HBr or HCl via an SN2 mechanism , forming 1-bromo- or 1-chlorotetradecane-D29 . The reaction requires protonation of the hydroxyl group to enhance leaving-group ability.

| Reagent | Mechanism | Product | Conditions |

|---|---|---|---|

| HBr, H₂SO₄ | SN2 | 1-Bromotetradecane-D29 | Reflux, 1–2 hours |

Appel Reaction

Triphenylphosphine (PPh₃) and carbon tetrachloride (CCl₄) convert the alcohol to 1-chlorotetradecane-D29 via an oxyphosphonium intermediate . This method avoids harsh acids and operates under mild conditions.

| Reagents | Mechanism | Product | Yield |

|---|---|---|---|

| PPh₃, CCl₄ | SN2 | 1-Chlorotetradecane-D29 | >90% |

Reactions with Alkali Metals

This compound reacts with sodium (Na) or potassium (K) to form tetradecyl alkoxide-D29 and deuterium gas (D₂) .

| Reaction | Products | Hazard Notes |

|---|---|---|

| 2 C₁₄H₂₉D₂OH + 2 Na → 2 C₁₄H₂₉D₂ONa + D₂↑ | Sodium alkoxide, D₂ gas | Flammable gas released |

Polymerization Initiator

This compound reacts with isocyanates or epoxides, initiating polymerization under catalytic conditions . This property is leveraged in polyurethane and epoxy resin synthesis.

| Substrate | Reaction Type | Application |

|---|---|---|

| Isocyanates | Chain-growth | Polyurethane production |

Comparative Analysis of Key Reactions

Mechanistic Considerations

Applications De Recherche Scientifique

N-Tetradecyl-D29 alcohol is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.

Biology: Employed in metabolic studies to trace the incorporation of fatty alcohols in biological systems.

Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of fatty alcohols in the body.

Industry: Used in the development of deuterated compounds for various industrial applications, including the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of N-Tetradecyl-D29 alcohol involves its incorporation into biological systems where it can be used as a tracer to study metabolic pathways. The deuterium atoms in the molecule provide a distinct isotopic signature that can be detected using mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. This allows researchers to track the movement and transformation of the compound within biological systems, providing valuable insights into metabolic processes.

Comparaison Avec Des Composés Similaires

N-Tetradecyl-D29 alcohol is unique due to its stable isotope labeling with deuterium. Similar compounds include:

1-Tetradecanol:

N-Tetradecyl alcohol: Another long-chain fatty alcohol with similar chemical properties but without isotopic labeling.

Deuterated fatty alcohols: Other fatty alcohols labeled with deuterium, such as N-Hexadecyl-D31 alcohol or N-Octadecyl-D35 alcohol.

This compound stands out due to its specific isotopic labeling, making it particularly useful for studies requiring precise tracking of molecular transformations.

Activité Biologique

N-Tetradecyl-D29 alcohol, also known as myristyl alcohol or 1-tetradecanol, is a straight-chain saturated fatty alcohol with the molecular formula C14H30O. It is characterized by a long hydrocarbon chain of fourteen carbon atoms and a hydroxyl group (-OH) at the terminal position. This compound appears as a white waxy solid at room temperature and is primarily insoluble in water but soluble in organic solvents like diethyl ether. Its unique isotopic composition due to deuterium makes it particularly useful in various scientific applications.

Isotopic Tracer Applications

This compound serves as an isotopic tracer in biological studies. The incorporation of deuterium allows researchers to track metabolic pathways and the fate of lipids and other biomolecules within living organisms. This capability is crucial for understanding lipid metabolism and the pharmacokinetics of various drugs.

Spectroscopy Applications

In nuclear magnetic resonance (NMR) spectroscopy , this compound reduces background noise caused by protons, enhancing the clarity of spectra. This property makes it valuable for studying molecular structures and dynamics, particularly in complex biological systems.

Safety and Toxicity

Toxicological studies indicate that this compound has a high safety profile, with an LD50 greater than 5000 mg/kg in oral studies with rats. This suggests low toxicity, making it suitable for use in pharmaceutical and cosmetic formulations . Additionally, it exhibits emollient properties beneficial for skin hydration and soothing.

Environmental Impact

While generally safe for human use, this compound is classified as harmful to aquatic life with long-lasting effects. This highlights the need for careful disposal and management in industrial applications to mitigate environmental risks .

Case Studies and Literature Review

- Biochemical Studies : Research indicates that this compound can influence lipid metabolism when used as an internal standard in mass spectrometry. Its unique mass due to deuterium allows for precise measurements of lipid concentrations in biological samples.

- Pharmacological Investigations : The compound has been utilized to study drug absorption, distribution, metabolism, and excretion (ADME) processes, providing insights into how similar compounds behave in biological systems.

- Material Science Applications : In material science, this compound aids in understanding lipid self-assembly properties, which are critical for membrane formation and stability.

Comparative Properties

| Property | This compound | N-Decyl Alcohol | N-Dodecyl Alcohol | N-Hexadecyl Alcohol |

|---|---|---|---|---|

| Molecular Formula | C14H30O | C10H22O | C12H26O | C16H34O |

| Physical State | Waxy solid | Colorless liquid | Waxy solid | Solid at room temp |

| Solubility | Insoluble in water | Soluble | Slightly soluble | Insoluble |

| Toxicity (LD50) | >5000 mg/kg | >5000 mg/kg | >5000 mg/kg | >5000 mg/kg |

Q & A

Basic Research Questions

Q. What are the recommended synthesis methods for N-Tetradecyl-D29 alcohol, and how do isotopic labeling techniques impact its purity?

- Methodology : Deuterated alcohols like N-Tetradecyl-D29 require precise isotopic labeling, typically via catalytic deuteration of alkenes or Grignard reactions using deuterated reagents (e.g., D₂O or CD₃OD). For purity, use nuclear magnetic resonance (NMR) spectroscopy (¹H and ²H NMR) to confirm deuterium incorporation and gas chromatography-mass spectrometry (GC-MS) to detect non-deuterated impurities .

- Key Considerations : Monitor reaction conditions (temperature, solvent) to avoid isotopic scrambling.

Q. How should researchers characterize the physicochemical properties of this compound, and what analytical standards are critical?

- Methodology : Employ Fourier-transform infrared spectroscopy (FTIR) to identify hydroxyl (-OD) and alkyl (-CD₂) groups. Differential scanning calorimetry (DSC) can determine melting points, while density measurements validate structural consistency with non-deuterated analogs (e.g., n-tetradecyl alcohol) .

- Data Interpretation : Compare results with non-deuterated analogs to isolate isotopic effects.

Q. What storage and handling protocols are essential for maintaining this compound stability in long-term studies?

- Guidelines : Store in airtight, light-resistant containers under inert gas (e.g., argon) at -20°C to prevent deuterium exchange with ambient moisture. Use gloveboxes for handling to minimize exposure to humidity and oxygen .

Advanced Research Questions

Q. How do deuterium isotopes in this compound influence its reactivity in lipid bilayer studies compared to non-deuterated analogs?

- Experimental Design : Conduct kinetic studies using surface plasmon resonance (SPR) or fluorescence anisotropy to compare membrane integration rates. Deuterated alkyl chains may exhibit slower diffusion due to increased molecular mass, affecting phase transition temperatures .

- Contradiction Analysis : If results deviate from theoretical models (e.g., Stokes-Einstein equation), investigate solvent interactions or isotopic impurities via LC-MS .

Q. What methodological approaches resolve contradictions in spectroscopic data for this compound in mixed solvent systems?

- Strategy : Cross-validate NMR findings with Raman spectroscopy to distinguish solvent-deuterium interactions (e.g., hydrogen bonding with D₂O). For conflicting solubility data, use small-angle X-ray scattering (SAXS) to assess aggregation states .

- Case Study : If NMR suggests monomeric dispersion but dynamic light scattering (DLS) indicates micelle formation, revise solvent polarity or ionic strength .

Q. How can researchers optimize this compound for tracer studies in biological membranes, and what controls are necessary?

- Protocol : Incorporate deuterated lipids into model membranes (e.g., liposomes) and use neutron scattering to track deuterium localization. Include non-deuterated controls and isotopic dilution assays to quantify background signal .

- Pitfalls : Avoid overinterpreting deuterium’s “bulk effect”; validate with complementary techniques like cryo-electron microscopy .

Q. Data Analysis and Validation

Q. What statistical frameworks are appropriate for analyzing dose-response relationships involving this compound in toxicological assays?

- Approach : Apply nonlinear regression models (e.g., Hill equation) to EC₅₀ calculations. Use bootstrapping to assess confidence intervals for small-sample datasets .

- Validation : Replicate experiments with staggered deuterium labeling (e.g., D29 vs. D25 analogs) to isolate isotopic effects from batch variability .

Propriétés

IUPAC Name |

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-nonacosadeuteriotetradecan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h15H,2-14H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLZKNKRTKFSKGZ-AUFKXYATSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60584376 | |

| Record name | (~2~H_29_)Tetradecan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

284474-78-8 | |

| Record name | 1-Tetradecan-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-d29-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=284474-78-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (~2~H_29_)Tetradecan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 284474-78-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.